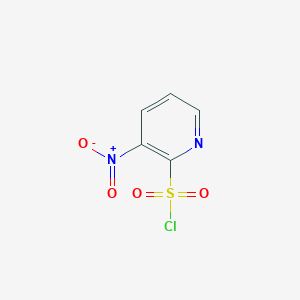
3-Nitropyridine-2-sulfonyl chloride
Descripción general
Descripción
3-Nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O2S. It is known for its utility in organic synthesis, particularly as a reagent for the protection and activation of cysteine residues in peptide synthesis . This compound is characterized by the presence of a nitro group at the 3-position and a sulfonyl chloride group at the 2-position of the pyridine ring.
Métodos De Preparación
3-Nitropyridine-2-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3-nitropyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position . The reaction typically requires controlled conditions, including low temperatures and an inert atmosphere, to prevent decomposition and side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-Nitropyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogenation catalysts or reducing agents like iron and hydrochloric acid.
Oxidation Reactions: While less common, the compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfonic acids or sulfonyl chlorides.
Common reagents used in these reactions include bases like triethylamine, reducing agents like palladium on carbon, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols. This results in the formation of sulfonamide, sulfonate, and sulfonothioate derivatives, respectively . The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparación Con Compuestos Similares
3-Nitropyridine-2-sulfonyl chloride can be compared with other sulfonyl chlorides and nitropyridine derivatives:
2-Nitropyridine-3-sulfonyl chloride: Similar in structure but with different positional isomerism, leading to variations in reactivity and applications.
3-Nitropyridine-2-thiol: Lacks the sulfonyl chloride group, resulting in different chemical properties and uses.
2,2’-Dithiobis(5-nitropyridine): Contains two nitropyridine units linked by a disulfide bond, used in different synthetic applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the nitro and sulfonyl chloride groups, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
3-nitropyridine-2-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWYHRQXHSCNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















